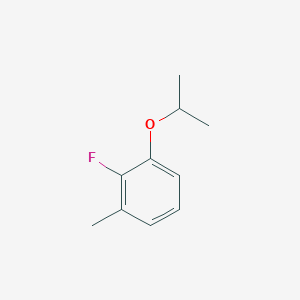

2-Fluoro-1-isopropoxy-3-methylbenzene

描述

2-Fluoro-1-isopropoxy-3-methylbenzene is an aromatic ether characterized by a benzene ring substituted with three distinct functional groups:

- Fluorine at the ortho position (C2),

- Isopropoxy (OCH(CH₃)₂) at the para position (C1),

- Methyl (CH₃) at the meta position (C3).

Its molecular formula is C₁₀H₁₃FO, with a molecular weight of 168.21 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the isopropoxy group contributes to lipophilicity, influencing solubility and reactivity. This compound is primarily used in pharmaceutical and agrochemical research, particularly in structure-activity relationship (SAR) studies .

属性

分子式 |

C10H13FO |

|---|---|

分子量 |

168.21 g/mol |

IUPAC 名称 |

2-fluoro-1-methyl-3-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H13FO/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7H,1-3H3 |

InChI 键 |

KJZVESYOJDXPCY-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)OC(C)C)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with appropriate reagents to introduce the desired substituents .

Industrial Production Methods

Industrial production of 2-Fluoro-1-isopropoxy-3-methylbenzene may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反应分析

Types of Reactions

2-Fluoro-1-isopropoxy-3-methylbenzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the fluorine atom or other substituents.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

科学研究应用

Scientific Research Applications

- Biological Interactions : Research has indicated that 2-Fluoro-1-isopropoxy-3-methylbenzene interacts with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions are critical for understanding its biological effects and therapeutic potential .

Medicine

- Pharmaceutical Development : The compound is being investigated for its potential use in drug development. Studies have shown that fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them suitable candidates for pharmaceuticals . For instance, modifications in fluorine positioning can significantly impact biological activity, as demonstrated in various case studies involving similar compounds .

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in formulations that require specific chemical characteristics.

作用机制

The mechanism of action of 2-Fluoro-1-isopropoxy-3-methylbenzene involves its interactions with molecular targets and pathways within a given system. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism can vary depending on the context and application .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Fluoro-1-isopropoxy-3-methylbenzene with two analogs from the provided evidence:

Key Observations:

Electronic Effects :

- The fluorine in this compound increases electron withdrawal compared to the bromine in 2-Bromo-1-fluoro-3-isothiocyanatobenzene, altering reactivity in electrophilic substitution or cross-coupling reactions .

- The isopropoxy group provides greater steric bulk than the benzoxazine heterocycle, which may limit accessibility in catalytic processes .

Reactivity :

- The isothiocyanate group in 2-Bromo-1-fluoro-3-isothiocyanatobenzene enables covalent binding to biomolecules (e.g., proteins), a feature absent in the ether-based analogs .

- The benzoxazine derivative’s heterocyclic structure enhances thermal stability, making it suitable for polymer applications .

Applications :

Physicochemical Properties (Inferred from Structural Data)

| Property | This compound | 2H-1,4-Benzoxazine Derivative | 2-Bromo-1-fluoro-3-isothiocyanatobenzene |

|---|---|---|---|

| Boiling Point | ~200–220°C (estimated) | Higher (heterocyclic stability) | Lower (volatile isothiocyanate) |

| Solubility | Moderate in organic solvents | Low (rigid heterocycle) | High in polar aprotic solvents |

| Lipophilicity (LogP) | ~2.5–3.0 | ~2.0–2.5 | ~1.8–2.2 |

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is a precursor in antiviral and anticancer agent synthesis, leveraging fluorine’s bioisosteric effects .

- Material Science : The benzoxazine derivative’s thermal stability supports its use in high-performance resins .

- Bioconjugation : The bromo-fluoro-isothiocyanate compound is critical for fluorescent labeling and antibody-drug conjugates .

生物活性

2-Fluoro-1-isopropoxy-3-methylbenzene, also known by its CAS number 29927-08-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including case studies, structure-activity relationships (SAR), and relevant research findings.

Key Properties

- Molecular Formula : C10H13FO

- Molecular Weight : 168.21 g/mol

- CAS Number : 29927-08-0

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromo-2-fluoro... | A549 (Lung) | 0.048 | Induces apoptosis through caspase activation |

| Benzoxazole derivative | MGC-803 (Gastric) | 0.4 | Inhibits tubulin polymerization |

These findings suggest that the presence of specific functional groups in the structure can enhance anticancer activity.

Immunosuppressive Properties

Research has indicated that certain derivatives of this compound exhibit immunosuppressive properties. A study focusing on amide derivatives showed that these compounds function as uncompetitive inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial in lymphocyte proliferation:

| Compound | Cell Type | Inhibition (%) | Mechanism |

|---|---|---|---|

| Amide derivative | T-Jurkat | 75% | IMPDH inhibition |

| Amide derivative | PBMCs | 60% | Reduced cytotoxicity |

These results highlight the potential of this class of compounds in therapeutic applications for autoimmune diseases .

Neuroprotective Effects

In addition to anticancer and immunosuppressive activities, there is emerging evidence suggesting neuroprotective properties associated with compounds similar to this compound. A study reported that certain derivatives could inhibit amyloid-beta-induced cytotoxicity, which is relevant in Alzheimer's disease research .

Case Study: Anticancer Efficacy

A specific derivative of this compound was tested against multiple cancer cell lines. The study concluded that the compound exhibited a dose-dependent response, effectively reducing cell viability at concentrations below 1 µM. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and activated apoptotic pathways via caspase cascades.

Case Study: Immunosuppressive Activity

Another investigation evaluated the immunosuppressive effects of an amide derivative in a model of graft-versus-host disease (GVHD). The results demonstrated significant reduction in lymphocyte proliferation and cytokine production, indicating its potential utility in managing transplant rejection and autoimmune disorders.

常见问题

How can researchers design a synthetic route for 2-Fluoro-1-isopropoxy-3-methylbenzene, considering steric and electronic factors?

Level: Advanced

Methodological Answer:

The synthesis of this compound requires careful consideration of substituent effects on aromatic reactivity. The fluorine atom at position 2 is electron-withdrawing, which deactivates the ring but directs electrophilic substitution to the meta position. To introduce the isopropoxy group at position 1, nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation could be explored. However, steric hindrance from the methyl group at position 3 and the bulky isopropoxy group may limit reactivity. A viable approach involves:

Pre-functionalization : Start with a pre-methylated fluorobenzene derivative (e.g., 3-methyl-2-fluorophenol) to avoid competing substitution pathways.

Protection/Deprotection : Use a protecting group (e.g., acetyl) for the hydroxyl group before introducing the methyl group.

Etherification : React the phenolic intermediate with isopropyl bromide under alkaline conditions (Williamson ether synthesis) .

Validate intermediates via NMR to track fluorine’s electronic environment and GC-MS for purity assessment.

What spectroscopic techniques are optimal for characterizing the structure of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR : Identify aromatic protons (split patterns due to fluorine coupling) and isopropoxy methyl groups (doublet for CH groups adjacent to oxygen).

- NMR : Confirm fluorine’s position through chemical shifts; fluorinated aromatics typically resonate between -100 to -150 ppm .

- IR Spectroscopy : Detect C-O-C stretching (~1100–1250 cm) and C-F stretches (~1200–1300 cm).

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H] for CHFO) and fragmentation patterns.

Cross-reference with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .

How should researchers address contradictions in reported physical properties (e.g., melting points) of fluorinated aromatic ethers?

Level: Advanced

Methodological Answer:

Discrepancies in physical data (e.g., melting points) often arise from impurities, polymorphic forms, or measurement conditions. To resolve contradictions:

Purity Validation : Use HPLC or GC to assess sample purity (>95% recommended).

Crystallography : Perform single-crystal X-ray diffraction to determine the solid-state structure and identify polymorphs.

Standardized Conditions : Replicate measurements under controlled humidity and heating rates (e.g., DSC for precise melting points).

Literature Cross-Check : Compare data with structurally analogous compounds (e.g., 2-Fluoro-4-hydroxybenzaldehyde in ) to identify trends in substituent effects .

What are the potential applications of this compound in pharmaceutical intermediates?

Level: Basic

Methodological Answer:

Fluorinated aromatic ethers are valuable in drug design due to fluorine’s metabolic stability and lipophilicity. Potential applications include:

- Bioisosteres : Replace labile functional groups (e.g., hydroxyl) with the isopropoxy-fluoro moiety to enhance pharmacokinetics.

- Kinase Inhibitors : The methyl and fluorine substituents can modulate binding affinity in kinase-active sites.

- Prodrug Synthesis : The isopropoxy group may serve as a hydrolyzable prodrug linker.

Validate biological activity via in vitro assays (e.g., enzyme inhibition) and correlate structure-activity relationships (SAR) with computational docking studies .

How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations can predict regioselectivity and reaction barriers:

Electrostatic Potential Maps : Visualize electron-rich/depleted regions to identify sites for electrophilic/nucleophilic attack.

Transition State Analysis : Calculate activation energies for competing pathways (e.g., NAS vs. radical substitution).

Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.

Compare results with experimental kinetic data (e.g., Hammett plots) to validate computational models .

What strategies mitigate steric hindrance during functionalization of this compound?

Level: Advanced

Methodological Answer:

Steric hindrance from the isopropoxy and methyl groups can impede further derivatization. Strategies include:

- Directed Ortho-Metalation : Use a directing group (e.g., dimethylamino) to position substituents meta to bulky groups.

- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, high-pressure conditions.

- Catalytic Methods : Employ palladium catalysts for C-H activation at less hindered positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。